molecular formula C10H7ClN4 B14456615 [Amino(2-chloroanilino)methylidene]propanedinitrile CAS No. 74904-80-6

[Amino(2-chloroanilino)methylidene]propanedinitrile

Cat. No.: B14456615
CAS No.: 74904-80-6
M. Wt: 218.64 g/mol
InChI Key: GEERTRBZFROVRW-UHFFFAOYSA-N
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Description

[Amino(2-chloroanilino)methylidene]propanedinitrile is a chemical compound with the molecular formula C10H7ClN4. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloroanilino group, and a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(2-chloroanilino)methylidene]propanedinitrile typically involves the reaction of 2-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Amino(2-chloroanilino)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroanilino group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[Amino(2-chloroanilino)methylidene]propanedinitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [Amino(2-chloroanilino)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [Amino(2-chloroanilino)methylidene]propanedinitrile include:

  • 2-Aminoprop-1-ene-1,1,3-tricarbonitrile
  • 2-Amino-1,1,3-tricyanopropene

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

74904-80-6

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

2-[amino-(2-chloroanilino)methylidene]propanedinitrile

InChI

InChI=1S/C10H7ClN4/c11-8-3-1-2-4-9(8)15-10(14)7(5-12)6-13/h1-4,15H,14H2

InChI Key

GEERTRBZFROVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=C(C#N)C#N)N)Cl

Origin of Product

United States

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